molecular formula C9H5ClF3NO B189991 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole CAS No. 131337-75-2

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole

Cat. No. B189991
M. Wt: 235.59 g/mol
InChI Key: PSLXDVMPZACQOM-UHFFFAOYSA-N
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Patent
US09249102B2

Procedure details

2-Chloro-1,1,1-triethoxyethane (410 μL, 2.15 mmol) was added to a suspension of 2-amino-4-trifluoromethylphenol (370 mg, 1.79 mmol) in acetic acid (7 mL); during the addition the solution began to clear. The solution was heated at 120° C. (external temperature). After three hours the reaction mixture was cooled and the volatiles were removed under reduced pressure. Purification by silica gel chromatography, eluting with a gradient of 0 to 10% ethyl acetate in heptanes, gave 2-chloromethyl-5-trifluoromethyl-benzoxazole as a yellow oil (324 mg, 77%). (CI, m/z): [M+H]+ 236; 1H NMR (CDCl3): δ 8.05 (s, 1H), 7.66-7.73 (m, 2H), 4.79 (s, 2H); 19F NMR (376 MHz, CDCl3): δ ppm −61.26 (s, 3F).
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([O:10][CH2:11][CH3:12])(OCC)OCC.[NH2:13][C:14]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=CC=1O>C(O)(=O)C>[Cl:1][CH2:2][C:3]1[O:10][C:11]2[CH:12]=[CH:17][C:18]([C:20]([F:23])([F:22])[F:21])=[CH:19][C:14]=2[N:13]=1

Inputs

Step One
Name
Quantity
410 μL
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC
Name
Quantity
370 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
during the addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
After three hours the reaction mixture was cooled
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0 to 10% ethyl acetate in heptanes

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC2=C(N1)C=C(C=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.